molecular formula C9H10O2 B1600041 2-(2-Methoxyphenyl)oxirane CAS No. 62717-78-6

2-(2-Methoxyphenyl)oxirane

Cat. No. B1600041
CAS RN: 62717-78-6
M. Wt: 150.17 g/mol
InChI Key: JAIRKHCPVDKYCX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)oxirane (MOPO) is an organic compound that has been studied for its potential applications in the fields of medicine and chemistry. Its chemical structure consists of a five-membered ring with a methoxy group attached to the second carbon atom. It is a colorless liquid with a boiling point of 80°C and a melting point of -20°C. MOPO has been found to have a variety of uses in the medical and scientific fields due to its unique chemical structure.

Scientific Research Applications

Polymer Chemistry

2-(2-Methoxyphenyl)oxirane has been utilized in polymer chemistry. For instance, a study explored the ring-opening polymerization of a disubstituted oxirane leading to a polyether with a carbonyl-aromatic π-stacked structure, which may form a hetero π-stacked structure between side-chain carbonyl and aromatic groups, resulting in intramolecular charge transfer (ICT) interactions (Merlani et al., 2015). Additionally, liquid crystalline α-oxiranes containing 4-cyanobiphenyl and p-methoxyphenyl benzoate mesogenic groups have been synthesized and polymerized, displaying liquid crystalline properties (Tuan et al., 1992).

Photochemistry

In photochemistry, 2,3-bis(p-methoxyphenyl)oxirane rearranges with C–O cleavage to carbonyl compounds on irradiation, direct or triplet sensitised, and thermally. This demonstrates its potential in trapping intermediates in electron-transfer sensitised processes (Clawson et al., 1984).

Antimicrobial Activity

There has been research into the enzymatic synthesis of oligomer analogues of medicinal biopolymers from comfrey and other species of the Boraginaceae family, using 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane. This study found that the synthetic analogue exhibits promising antimicrobial activity against pathogenic strains (Merlani et al., 2022).

Corrosion Inhibition

In the field of materials science, aromatic epoxy monomers, including derivatives of oxirane, have been investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These studies employ both computational and experimental techniques to understand the adsorption and anticorrosive behavior of these compounds (Dagdag et al., 2019).

Synthesis of Enantiomerically Pure Compounds

A method for synthesizing 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors of carnitine palmitoyltransferase-1 (CPT-1), has been developed. This method involves alkylation of the dianion of 2-methyl-2-propen-1-ol followed by Sharpless epoxidation (Scott & Golding, 2004).

Electrosynthesis of Polymers

Electrosynthesis of polymers using derivatives of oxirane has been studied, focusing on the structural, electrochemical, optical, and thermal properties of the resulting polymers. These studies are significant in understanding the electrochromic properties of polymers and their applications (Zhang et al., 2014).

properties

IUPAC Name

2-(2-methoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIRKHCPVDKYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463256
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)oxirane

CAS RN

62717-78-6
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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